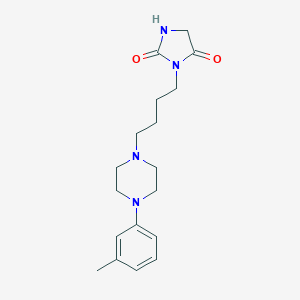
Leteprinim Potassium Salt
Descripción general
Descripción
- Actúa como un agente neurotrófico , estimulando la liberación de factores de crecimiento nervioso y mejorando la supervivencia neuronal en el cerebro .
- Su estructura química se representa como:
C15H12KN5O4
.
Leteprinim potásico: es un y un derivado de .
Aplicaciones Científicas De Investigación
Neuroprotección: El leteprinim potásico ha mostrado promesa en la protección de las neuronas del daño.
Mejora Cognitiva: Mejora la memoria de trabajo en modelos animales.
Uso Terapéutico Potencial: La investigación explora su aplicación en trastornos neurodegenerativos, incluida la enfermedad de Alzheimer.
Defensa Celular Contra Especies Reactivas de Oxígeno (ROS): El leteprinim potásico aumenta los niveles de ARNm de la hemo oxigenasa 1 y 2, contribuyendo a la defensa celular.
Mecanismo De Acción
- El mecanismo exacto está en investigación.
- El leteprinim potásico induce la producción de ARNm del factor neurotrófico derivado del cerebro (BDNF) después de lesiones de la médula espinal y la producción de ARNm del factor de crecimiento nervioso (NGF) en el cerebro anterior basal.
- Reduce la toxicidad del glutamato en las neuronas hipocampales cultivadas.
Análisis Bioquímico
Biochemical Properties
Leteprinim Potassium Salt plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it enhances nerve growth factor-induced neurite outgrowth in PC12 cells and increases the production of synaptophysin . These interactions suggest that this compound may modulate synaptic plasticity and neuronal growth.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce hypoxia-induced decreases in neuronal density in the hippocampal regions and decrease the number of caspase-3 and TUNEL-positive cells in neonatal rats . These effects indicate that this compound may protect against neuronal damage and promote cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it induces the production of brain-derived neurotrophic factor (BDNF) mRNA and nerve growth factor (NGF) mRNA in the brain . These molecular interactions highlight the compound’s role in promoting neuroprotection and cognitive enhancement.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For instance, in a rat model of spinal crush injury, this compound reduced impairments in locomotor function and decreased necrotic tissue over a 21-day period . These findings suggest that the compound maintains its efficacy over extended durations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, it enhances working memory in young mice and reduces memory errors in older mice with mild to moderate age-induced memory deficits . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is transported into the brain by a nonsaturable influx mechanism and out of the brain by a saturable efflux mechanism . These transport mechanisms ensure the compound’s effective localization and accumulation in target tissues.
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el leteprinim potásico no están ampliamente documentadas en la literatura.
- está disponible comercialmente, y los métodos de producción industrial probablemente involucran procesos químicos especializados.
Análisis De Reacciones Químicas
- El leteprinim potásico experimenta varias reacciones, que incluyen:
Reducción: Las reacciones de reducción implican la adición de electrones. El leteprinim potásico puede participar en tales procesos.
Otras Transformaciones: Se necesitan más investigaciones para explorar su reactividad.
- Los reactivos y condiciones comunes no están bien documentados, pero la investigación continúa descubriendo su comportamiento químico.
- Los principales productos formados a partir de reacciones con leteprinim potásico siguen siendo un área de estudio.
Comparación Con Compuestos Similares
- La singularidad del leteprinim potásico radica en sus propiedades neurotróficas.
- Los compuestos similares incluyen otros agentes neuroprotectores y nootrópicos.
Propiedades
IUPAC Name |
potassium;4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLTPPSCUXHJT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2N=CNC3=O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12KN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192564-13-9 | |
| Record name | Leteprinim potassium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LETEPRINIM POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q06WU8JY4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)


![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)


